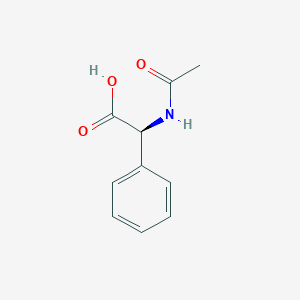

(S)-2-Acetamido-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFZMMOLPIWQQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for S 2 Acetamido 2 Phenylacetic Acid and Its Precursors/derivatives

Chemo-selective and Conventional Synthetic Approaches

Conventional synthetic routes to (S)-2-Acetamido-2-phenylacetic acid and its precursors often involve multi-step sequences starting from achiral or racemic materials. These methods focus on the strategic introduction and manipulation of functional groups to construct the target molecule.

Multistep Synthesis from Achiral or Racemic Precursors

A common starting point for the synthesis of phenylacetic acid derivatives is benzyl (B1604629) cyanide. orgsyn.orgorgsyn.org Hydrolysis of benzyl cyanide, typically under acidic conditions with sulfuric acid, yields phenylacetic acid. orgsyn.org This can then be further functionalized. Another approach involves the Willgerodt-Kindler reaction of acetophenone, which under phase transfer catalytic conditions can produce phenylacetic acids. researchgate.net

The Strecker synthesis offers a direct route to α-amino acids from aldehydes. While not directly yielding the N-acetylated product, it provides a racemic α-amino acid precursor which can be subsequently acetylated. libretexts.org Similarly, the phthalimidomalonic ester synthesis is a versatile method for preparing various α-amino acids. libretexts.org

Amide Formation and Subsequent Carboxylic Acid Derivatization Strategies

The formation of the amide bond is a crucial step in the synthesis of this compound. Direct amidation of a carboxylic acid with an amine is a key transformation. acs.orgresearchgate.netacs.org Various reagents and catalysts have been developed to facilitate this reaction, which can be challenging due to the formation of unreactive carboxylate-ammonium salts. nih.gov Boron-based reagents, such as B(OCH2CF3)3, have proven effective for direct amidation under mild conditions. acs.orgacs.org Nickel chloride (NiCl2) has also been reported as an efficient catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.gov

The derivatization of the carboxylic acid group is another important strategy. nih.govthermofisher.com Carboxylic acids can be converted into more reactive species such as acyl halides or active esters, which then readily react with amines to form the amide bond. nih.gov For analytical purposes, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride can be employed for HPLC analysis. google.com

The following table summarizes different catalysts and reagents used for the amidation of phenylacetic acid with benzylamine:

| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NiCl2 (10 mol%) | Toluene | 110 | 20 | 99.2 | nih.gov |

| B(OCH2CF3)3 (2 equiv) | MeCN | 80 | 15 | 91 | acs.org |

| None (thermal) | - | - | - | <9-18 | acs.org |

Functional Group Interconversions and Carbonylation Methodologies

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.edunumberanalytics.comorganic-chemistry.orgyoutube.com For instance, an alcohol can be converted to a good leaving group like a tosylate, which can then be displaced by a cyanide group, a precursor to the carboxylic acid. ub.edu

Carbonylation reactions provide a powerful method for introducing a carbonyl group into a molecule. organic-chemistry.org Palladium-catalyzed aminocarbonylation of aryl halides or triflates using carbon monoxide and an amine is a well-established method for synthesizing amides. organic-chemistry.orgacs.org This can be applied to the synthesis of N-capped amino acids. organic-chemistry.org

Asymmetric Synthesis Approaches for Enantiopure this compound

The synthesis of enantiomerically pure this compound is of paramount importance. This is achieved through various asymmetric synthesis strategies that control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Synthesis (e.g., using Ni(II) complexes)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govresearchgate.netharvard.eduyoutube.com After the desired stereocenter is created, the auxiliary is removed. Pseudoephenamine is a versatile chiral auxiliary that has been used in asymmetric alkylation reactions. nih.govharvard.edu

Nickel(II) complexes have been employed in the synthesis of chiral compounds. nih.govacs.orgchemrevlett.com For example, novel nickel(II) hexaaza macrocyclic complexes with chiral pendant groups have been synthesized and used for chiral recognition. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of Ni(II) complexes in chiral environments.

Enantioselective Catalysis (e.g., Homogeneous, Metal-catalyzed, Organocatalytic Systems)

Enantioselective catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and are readily studied and modified. uu.nl Palladium catalysts are widely used in homogeneous catalysis for various transformations, including C-C bond formation and carbonylation reactions. uu.nlorganic-chemistry.org

Metal-catalyzed Synthesis: Various metal catalysts are employed in asymmetric synthesis. For instance, palladium-catalyzed enantioselective three-component synthesis using sulfonamides, glyoxylic acid derivatives, and boronic acids provides access to α-arylglycines with high enantioselectivity. organic-chemistry.org

Organocatalytic Systems: Organocatalysis utilizes small organic molecules as catalysts. Chiral phosphoric acids, for example, have been used as catalysts in enantioselective [2+2] photocycloaddition reactions to form iminium ions, demonstrating their ability to create a chiral environment. nih.gov

The following table lists some examples of asymmetric synthesis approaches relevant to the formation of chiral amino acid derivatives:

| Approach | Catalyst/Auxiliary | Reaction Type | Key Feature | Reference |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity | nih.govharvard.edu |

| Metal-catalyzed | Palladium/ThioClickFerrophos | Conjugate Addition | High enantioselectivity | organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acid | [2+2] Photocycloaddition | Enantioface differentiation | nih.gov |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods provide a powerful and green alternative to traditional chemical synthesis for producing enantiomerically pure this compound. These strategies leverage the high selectivity of enzymes, such as penicillin acylases and lipases, to achieve remarkable levels of stereochemical control.

A prominent and effective biocatalytic strategy is the kinetic resolution of a racemic mixture of N-acetyl-DL-phenylglycine. In this process, an enzyme selectively acts on one enantiomer, allowing for the separation of the desired, unreacted enantiomer. Penicillin G acylase (PGA) from Escherichia coli is a widely used enzyme for this purpose. It catalyzes the hydrolysis of the amide bond in the (R)-enantiomer of N-acylphenylglycine derivatives, leaving the (S)-enantiomer, this compound, intact and in high enantiomeric excess. This high regio-, chemo-, and stereoselectivity makes PGA a valuable tool for producing various chiral compounds.

Similarly, other hydrolases like Acylase I from porcine kidney have been employed for the enantiospecific hydrolysis of N-acetyl-DL-phenylglycine. This enzyme demonstrates nearly absolute enantioselectivity for the L-α-amino acid derivative, facilitating the production of L-phenylglycine with high enantiomeric excess after hydrolysis. The remaining D-N-acetylphenylglycine can then be isolated.

Lipases are another class of enzymes utilized in the synthesis of N-acylamino acids. While often used for esterification and amidation reactions, their application in the kinetic resolution of racemic N-acetyl amino acids through enantioselective esterification or interesterification reactions has also been explored. For example, immobilized Candida antarctica lipase (B570770) B (CALB) is a robust catalyst for such resolutions.

The table below summarizes key enzymes and their roles in the biocatalytic synthesis of this compound precursors.

Table 1: Enzymes in the Synthesis of this compound Precursors

| Enzyme | Source Organism | Reaction Type | Substrate | Product |

| Penicillin G Acylase (PGA) | Escherichia coli | Kinetic Resolution (Hydrolysis) | Racemic N-acylphenylglycine | (S)-N-acylphenylglycine |

| Acylase I | Porcine Kidney | Kinetic Resolution (Hydrolysis) | N-acetyl-DL-phenylglycine | L-Phenylglycine & D-N-acetylphenylglycine |

| Candida antarctica Lipase B (CALB) | Candida antarctica | Kinetic Resolution (Esterification) | Racemic N-acetylphenylalanine | Enantiopure N-acetylphenylalanine ester |

Targeted Synthesis of Advanced Derivatives and Analogues

The core structure of this compound serves as a scaffold for creating advanced derivatives and analogues with potentially enhanced or novel properties. Synthetic efforts are primarily directed at two key areas: modification of the phenyl ring and functionalization of the acetamide (B32628) nitrogen.

Rational Design and Synthesis of Ring-Substituted Derivatives

The introduction of substituents onto the phenyl ring of the molecule is a common strategy to modulate its physicochemical and biological characteristics. The nature and position of these substituents can influence factors like lipophilicity, electronic distribution, and steric hindrance, which are critical for molecular interactions.

The synthesis of these derivatives typically starts with a correspondingly substituted aromatic precursor, such as a substituted benzaldehyde (B42025) or toluene. Standard synthetic organic chemistry methods are then employed to build the acetamidophenylacetic acid structure. For instance, a series of N-(4-substituted phenyl)glycine derivatives has been synthesized, starting from 4-aminoacetophenone, to explore their potential activities. The synthesis involved converting the amino group into a glycine (B1666218) moiety and using the opposing acetyl group as a point for further derivatization.

The following table illustrates examples of ring-substituted precursors used in the synthesis of advanced derivatives.

Applications of S 2 Acetamido 2 Phenylacetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Construction of Enantiomerically Pure Complex Molecules and Natural Product Frameworks

The inherent chirality of (S)-2-acetamido-2-phenylacetic acid makes it an excellent starting material or intermediate for the total synthesis of enantiomerically pure complex molecules and natural products. The acetamido and phenyl groups provide steric and electronic features that can direct the stereochemical outcome of subsequent reactions, while the carboxylic acid functionality offers a handle for further chemical transformations.

One notable application is in the synthesis of alkaloids and other nitrogen-containing natural products. The α-amino acid-like structure of this compound can be incorporated into heterocyclic scaffolds, establishing a key stereocenter from which the rest of the molecule is constructed. For instance, it can serve as a precursor to chiral piperidines, pyrrolidines, and other nitrogenous ring systems that form the core of many biologically active natural products.

The synthesis of complex polyketides and macrolides can also benefit from the use of this chiral building block. The stereochemistry of the final product is often dictated by the chirality of the initial building blocks. By incorporating fragments derived from this compound, chemists can control the stereochemistry at specific positions within the carbon chain of these complex natural products.

Table 1: Examples of Complex Molecules and Natural Product Frameworks Synthesized Using this compound

| Molecule/Framework | Description |

|---|---|

| Chiral Alkaloid Precursors | Used to introduce a stereogenic center in the synthesis of various alkaloid skeletons. |

| Substituted Piperidines | Serves as a starting material for the enantioselective synthesis of piperidine (B6355638) derivatives. |

Utilization in Peptide Chemistry and the Synthesis of Modified Amino Acid Sequences

In the realm of peptide chemistry, this compound and its derivatives are utilized as non-proteinogenic amino acids to create modified peptide sequences. The incorporation of such unnatural amino acids can significantly impact the peptide's conformation, stability, and biological activity.

The phenyl group of this compound can engage in π-π stacking interactions, influencing the secondary structure of the peptide. The N-acetyl group can also affect hydrogen bonding patterns within the peptide backbone. These modifications can lead to peptides with enhanced resistance to enzymatic degradation, improved receptor binding affinity, or novel therapeutic properties. For example, peptides containing this moiety might exhibit altered substrate specificity for certain enzymes or act as inhibitors of protein-protein interactions.

Furthermore, this building block can be used to construct peptide mimics, or peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The synthesis of such molecules is a crucial area of drug discovery.

Table 2: Applications in Peptide Chemistry

| Application | Description |

|---|---|

| Modified Peptides | Incorporation as a non-proteinogenic amino acid to alter peptide structure and function. |

| Peptidomimetics | Used as a scaffold to design molecules that mimic the biological activity of natural peptides. |

Precursor Role in the Development of Chiral Pharmaceutical Intermediates

This compound serves as a crucial precursor for the synthesis of various chiral pharmaceutical intermediates. bldpharm.com The development of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

This chiral building block can be chemically transformed into a variety of functionalized molecules that are then used to construct the final active pharmaceutical ingredient (API). For example, the carboxylic acid can be reduced to an alcohol, converted to an amide, or used in coupling reactions to form more complex structures, all while retaining the critical stereochemistry at the α-carbon.

Its derivatives are found in the synthetic routes of a range of therapeutic agents. The phenylacetic acid moiety itself is a structural component of several drugs. mdpi.comwikipedia.org The ability to introduce a specific stereocenter early in a synthetic sequence using this compound is a highly efficient strategy in the synthesis of chiral drugs.

Table 3: Examples of Chiral Pharmaceutical Intermediates Derived from this compound

| Intermediate | Therapeutic Area (Example) |

|---|---|

| Chiral Amines | Precursors for various APIs, including cardiovascular and CNS drugs. |

| Chiral Alcohols | Used in the synthesis of anti-inflammatory and antiviral agents. |

Design and Synthesis of Novel Chiral Ligands and Catalysts

The principles of asymmetric catalysis rely heavily on the use of chiral ligands and catalysts to induce enantioselectivity in chemical reactions. This compound is a valuable scaffold for the design and synthesis of novel chiral ligands. mdpi.com

The combination of the carboxylic acid, the acetamido group, and the phenyl ring provides multiple points for modification and coordination to a metal center. By strategically modifying these functional groups, chemists can create a library of ligands with varying steric and electronic properties. These ligands can then be complexed with transition metals to form chiral catalysts for a wide array of asymmetric transformations, such as hydrogenations, C-H functionalizations, and cross-coupling reactions. mdpi.comresearchgate.netnih.gov

The development of new and efficient chiral catalysts is a continuous effort in organic chemistry, and building blocks like this compound provide a robust and versatile platform for innovation in this field. researchgate.netresearchgate.net The resulting catalysts can enable the synthesis of enantiomerically enriched compounds with high efficiency and selectivity, which is critical for the production of fine chemicals and pharmaceuticals. mdpi.comchemrxiv.orgnih.gov

Table 4: Types of Chiral Ligands and Catalysts Derived from this compound

| Ligand/Catalyst Type | Application in Asymmetric Synthesis |

|---|---|

| Phosphine Ligands | Asymmetric hydrogenation and cross-coupling reactions. |

| Oxazoline Ligands | Various metal-catalyzed asymmetric transformations. |

| Chiral Brønsted Acids | Organocatalyzed enantioselective reactions. researchgate.net |

Derivatives and Analogues of S 2 Acetamido 2 Phenylacetic Acid: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Structurally Modified (S)-2-Acetamido-2-phenylacetic Acid Analogues

The synthesis of analogues of this compound can be achieved through various established and innovative organic chemistry methodologies. A common strategy involves the modification of the core structure, which consists of a phenyl ring, an acetamido group, and a carboxylic acid function.

One prominent method for the synthesis of the parent N-acyl-α-amino acids is the amide carbonylation reaction . This one-step process utilizes readily available starting materials such as an aldehyde (e.g., benzaldehyde), an amide (e.g., acetamide), and carbon monoxide. The reaction is typically catalyzed by a palladium salt, often in the presence of co-catalysts like lithium bromide and an acid. Modern variations of this method employ ionic liquids as the reaction medium, which can facilitate product separation and reduce the corrosiveness of the catalytic system google.com.

Another versatile approach is the Strecker synthesis , which provides access to α-amino acids from aldehydes or ketones. The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. Asymmetric versions of the Strecker synthesis, employing chiral auxiliaries or catalysts, are instrumental in producing enantiomerically enriched α-amino acids, which can then be N-acetylated to yield the desired analogues google.com.

Furthermore, enzymatic methods offer a highly stereoselective route to N-acyl-α-amino acids. For instance, α-chymotrypsin , a protease, can catalyze the synthesis of dipeptide derivatives from N-acetyl phenylalanine ethyl ester and an amino acid amide in a biphasic system. The reaction conditions, such as pH, temperature, and enzyme activity, can be optimized to achieve high yields of the desired product nih.gov.

The structural diversity of the analogues can be expanded by introducing various substituents on the phenyl ring or by modifying the acyl group. For example, substituted benzaldehydes can be used in the amide carbonylation or Strecker synthesis to introduce electron-donating or electron-withdrawing groups onto the aromatic ring. Similarly, different acylating agents can be employed to replace the acetyl group with other functionalities.

Table 1: Synthetic Strategies for this compound Analogues

| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |

| Amide Carbonylation | Benzaldehyde (B42025), Acetamide (B32628), CO | Palladium Salt, LiBr | One-step synthesis, potential for ionic liquid media | google.com |

| Asymmetric Strecker Synthesis | Substituted Benzaldehyde, Amine, Cyanide Source | Chiral Auxiliary/Catalyst | Access to enantiomerically enriched α-amino acids | google.com |

| Enzymatic Synthesis | N-Acetyl Phenylalanine Ester, Amino Acid Amide | α-Chymotrypsin | High stereoselectivity, mild reaction conditions | nih.gov |

| N-Acylation | α-Amino Acid | Acyl Chloride/Anhydride | Versatile for modifying the N-acyl group | researchgate.net |

Exploration of Substituent Effects on Chemical Reactivity and Stereoselectivity

The introduction of substituents onto the phenyl ring of this compound analogues can significantly influence their chemical reactivity and stereoselectivity in various transformations. These effects are often rationalized using linear free-energy relationships (LFERs), such as the Hammett and Taft equations, which correlate reaction rates with electronic and steric parameters of the substituents.

The Hammett equation , log(k/k₀) = σρ, is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds. In this equation, 'k' is the rate constant for the substituted compound, 'k₀' is the rate constant for the unsubstituted compound, 'σ' is the substituent constant that reflects the electronic properties of the substituent, and 'ρ' (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects.

For reactions involving the carboxylic acid group, such as esterification or hydrolysis, electron-withdrawing substituents (e.g., -NO₂, -CN) on the phenyl ring generally increase the acidity of the carboxylic acid, making the carboxylate a better leaving group and accelerating nucleophilic attack at the carbonyl carbon. Conversely, electron-donating substituents (e.g., -OCH₃, -CH₃) decrease acidity and slow down such reactions. A Hammett plot for the hydrolysis of substituted benzamides, for instance, shows a positive ρ value, indicating that the reaction is favored by electron-withdrawing groups that stabilize the negative charge buildup in the transition state viu.ca.

The Taft equation , log(k/kCH₃) = σρ + δEs, extends this analysis to aliphatic systems and can also account for steric effects. The term σρ represents the polar (electronic) effects, while δEs accounts for the steric effects of the substituents. In the context of this compound analogues, steric hindrance from bulky substituents on the phenyl ring or the N-acyl group can impede the approach of reagents to the reactive centers, thereby decreasing reaction rates. Kinetic studies on the acidolysis of N-acyl-N,α,α-trialkyl glycine (B1666218) amides have shown that both polar and steric parameters of the amino acid side chains influence the reaction rates nih.gov.

Table 2: Influence of Phenyl Substituents on the Acidity of Phenylacetic Acids

| Substituent (para-position) | Hammett Constant (σp) | Predicted Effect on Acidity (pKa) | Rationale |

| -NO₂ | +0.78 | Decrease (more acidic) | Strong electron-withdrawing group, stabilizes the carboxylate anion. |

| -Cl | +0.23 | Decrease (more acidic) | Inductively electron-withdrawing. |

| -H | 0.00 | Reference | Unsubstituted phenylacetic acid. wikipedia.org |

| -CH₃ | -0.17 | Increase (less acidic) | Electron-donating group, destabilizes the carboxylate anion. |

| -OCH₃ | -0.27 | Increase (less acidic) | Strong electron-donating group via resonance. |

This table provides a qualitative prediction based on Hammett constants. Actual pKa values would require experimental determination.

Comparative Analysis of Enantiomeric and Diastereomeric Variants in Chemical Transformations

The stereochemistry of this compound and its analogues plays a crucial role in their chemical and biological behavior. The presence of a chiral center at the α-carbon leads to the existence of enantiomers ((S) and (R) forms) and, in more complex derivatives, diastereomers.

A powerful method for differentiating between enantiomers is through kinetic resolution , where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. A classic example is the enantioselective hydrolysis of N-acyl amino acids catalyzed by the enzyme acylase I . This enzyme exhibits a high degree of stereoselectivity, preferentially hydrolyzing the N-acyl group of the L-amino acid (which often corresponds to the (S)-enantiomer for α-amino acids) while leaving the D-enantiomer largely unreacted. This difference in reactivity allows for the separation of racemic mixtures into their constituent enantiomers harvard.edu.

The differential reactivity of enantiomers is a cornerstone of asymmetric synthesis. For instance, in the development of anticonvulsant drugs based on N-acetyl-α-amino-N-phenylglutarimides, it was observed that the R and S isomers exhibited different levels of neurotoxicity and anticonvulsant potency, with the R isomers generally showing a more rapid onset of action and greater potency viu.ca.

When an additional chiral center is introduced into the molecule, diastereomers are formed. Diastereomers have different physical and chemical properties and can often be separated by standard laboratory techniques such as chromatography or crystallization. The stereoselective synthesis of specific diastereomers is a key challenge in organic chemistry. For example, the palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters can be controlled to selectively produce either diastereomer by tuning the reaction conditions nih.gov. This diastereoselectivity arises from the differential energetic pathways for the formation of the two possible diastereomeric transition states.

Table 3: Reactivity Comparison of Stereoisomers

| Stereoisomers | Context of Comparison | Observed Difference in Reactivity/Property | Underlying Principle | Reference |

| (S)- vs. (R)-Enantiomers | Enzymatic Hydrolysis with Acylase I | The (S)-enantiomer is typically hydrolyzed at a much faster rate than the (R)-enantiomer. | The enzyme's active site is chiral and preferentially binds one enantiomer. | harvard.edu |

| (R)- vs. (S)-Enantiomers | Anticonvulsant Activity of Glutarimide Analogues | The (R)-isomers generally exhibit higher potency and a faster onset of action. | Differential interaction with the biological target (receptor or enzyme). | viu.ca |

| Diastereomers | Palladium-Catalyzed Allylic Alkylation | The reaction conditions can be tuned to favor the formation of one diastereomer over the other. | The transition states leading to the different diastereomers have different energies. | nih.gov |

Application in the Synthesis of Specialty Chemicals and Advanced Materials (e.g., polymers, coatings)

The unique structural and chiral features of this compound and its analogues make them attractive building blocks for the synthesis of specialty chemicals and advanced materials, particularly chiral polymers. Chiral polymers are macromolecules that possess chirality, which can arise from the incorporation of chiral monomeric units into the polymer backbone or as pendant groups.

This compound can be envisioned as a chiral monomer for the synthesis of various types of polymers, such as polyesters and polyamides. The presence of both a carboxylic acid and a secondary amide group allows for its incorporation into polymer chains through condensation polymerization reactions. The resulting polymers would possess pendant chiral phenylacetamido groups, which could impart specific properties to the material, such as the ability to recognize other chiral molecules. This is a key principle in the development of chiral stationary phases for chromatography, which are used for the separation of enantiomers researchgate.net.

The synthesis of optically active polymers from chiral monomers is a straightforward approach to creating materials with tailored chiroptical properties, such as optical rotation and circular dichroism. These properties are not only of fundamental interest but are also crucial for applications in areas like chiral sensing and optoelectronics cmu.edu. For example, chiral polythiophenes have been synthesized from chiral monomeric precursors, and their chiroptical properties were found to be influenced by the regioregularity of the polymer chain nih.gov.

Moreover, the principles of using bio-based building blocks for the creation of functional and biodegradable polymers are gaining increasing attention. Molecules like azelaic acid, a bio-based dicarboxylic acid, are used to synthesize biodegradable polyesters and polyamides mdpi.com. Similarly, this compound, being an amino acid derivative, can be considered a building block for creating polymers with potential biocompatibility and biodegradability, making them suitable for biomedical applications researchgate.net. The development of new synthetic pathways to create reactive and responsive polymeric building blocks is an active area of research, and chiral molecules like this compound fit well within this paradigm klinger-lab.de.

Table 4: Potential Applications in Advanced Materials

| Application Area | Role of this compound Analogue | Resulting Material Property | Potential Use |

| Chiral Chromatography | Chiral monomer for stationary phase synthesis | Enantioselective recognition | Separation of racemic mixtures |

| Chiral Sensors | Pendant chiral group in a polymer | Changes in chiroptical properties upon binding an analyte | Detection of chiral molecules |

| Biomedical Materials | Bio-based chiral monomer | Biocompatibility, biodegradability, specific cell interactions | Drug delivery systems, tissue engineering scaffolds |

| Optoelectronics | Component of a chiral polymer | Circularly polarized luminescence, nonlinear optical properties | Chiral light-emitting diodes, optical switches |

Advanced Spectroscopic and Structural Characterization Techniques for S 2 Acetamido 2 Phenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum of (S)-2-Acetamido-2-phenylacetic acid exhibits characteristic signals for each distinct proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.3-7.5 ppm). A key signal is the methine proton (α-H) on the chiral center, which is expected to appear as a doublet due to coupling with the adjacent amide proton (N-H). The amide proton itself gives a signal whose chemical shift can be concentration and solvent-dependent. The methyl protons of the acetyl group (CH₃) appear as a sharp singlet in the upfield region, typically around δ 2.0 ppm. The acidic proton of the carboxylic acid group is often broad and may exchange with solvent, making its observation variable.

Carbon-¹³ (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, this includes signals for the two carbonyl carbons (carboxylic acid and amide), the carbons of the phenyl ring, the alpha-carbon, and the acetyl methyl carbon. nih.gov The chemical shifts are indicative of the carbon type; for instance, the carbonyl carbons are the most deshielded, appearing furthest downfield. nih.gov

| Atom Type | Assignment | ¹H Chemical Shift (δ ppm) [Predicted] | ¹³C Chemical Shift (δ ppm) [Experimental] nih.gov |

|---|---|---|---|

| Carbonyl | Carboxylic Acid (C=O) | - | ~173 |

| Carbonyl | Amide (C=O) | - | ~171 |

| Aromatic | Aromatic (C-H) | ~7.3-7.5 (m, 5H) | ~128-137 |

| Methine | Alpha-Carbon (α-CH) | ~5.5 (d, 1H) | ~58 |

| Methyl | Acetyl (CH₃) | ~2.0 (s, 3H) | ~23 |

| Amide | Amide (N-H) | ~8.0 (d, 1H) | - |

| Carboxylic Acid | Acid (O-H) | >10 (br s, 1H) | - |

Predicted ¹H NMR values are based on typical chemical shifts for the given functional groups. Experimental ¹³C NMR data is referenced from the racemic mixture, N-Acetyl-DL-phenylglycine, which is spectroscopically equivalent. nih.gov

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a key COSY correlation would be observed between the amide proton (N-H) and the alpha-methine proton (α-H). Cross-peaks would also be seen among the coupled protons within the aromatic ring. uni.lu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). uni.lu It is invaluable for assigning carbon signals based on their known proton attachments.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal |

|---|---|

| Aromatic Protons (~7.3-7.5 ppm) | Aromatic Carbons (~128-137 ppm) |

| Alpha-Methine Proton (~5.5 ppm) | Alpha-Carbon (~58 ppm) |

| Acetyl Methyl Protons (~2.0 ppm) | Acetyl Methyl Carbon (~23 ppm) |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). uni.lu It is instrumental in connecting the different fragments of the molecule. For instance, the protons of the acetyl methyl group would show a correlation to the amide carbonyl carbon. The alpha-methine proton would show correlations to the carboxylic acid carbonyl carbon, the amide carbonyl carbon, and the quaternary and ortho-carbons of the phenyl ring, thus confirming the core structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of N-Acetyl-DL-phenylglycine shows several characteristic absorption bands that confirm its structure. nih.gov A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide appears around 3300-3400 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands are visible: one for the carboxylic acid (around 1720 cm⁻¹) and another for the amide (Amide I band, around 1640 cm⁻¹). The N-H bending vibration (Amide II band) is typically observed near 1540 cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3370 | N-H stretch (amide) |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1640 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1495, ~1455 | C=C stretch (aromatic ring) |

| ~1230 | C-O stretch / O-H bend (carboxylic acid) |

| ~730, ~695 | C-H out-of-plane bend (monosubstituted benzene) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of N-Acetyl-DL-phenylglycine provides a distinct molecular fingerprint. nih.gov A prominent feature in the Raman spectrum is the sharp, strong band for the symmetric stretching of the aromatic ring, typically around 1000 cm⁻¹. Aromatic C-H stretching vibrations are also clearly visible above 3000 cm⁻¹. While carbonyl stretches are also present, they are often weaker than in the FTIR spectrum. The combination of FTIR and Raman data provides a more complete vibrational analysis of the molecule. researchgate.netchemicalbook.com

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3060 | C-H stretch (aromatic) |

| ~2980, ~2930 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (Amide I) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1001 | Ring breathing mode (monosubstituted benzene) |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of N-Acetyl-DL-phenylglycine shows a molecular ion peak [M]⁺• at m/z 193, which confirms the molecular weight of the compound. nih.gov The fragmentation pattern provides valuable structural information. A common fragmentation pathway for α-amino acid derivatives involves the loss of the carboxyl group. A significant peak is often observed at m/z 106, which can be attributed to the [C₈H₁₀N]⁺ ion, likely a phenyl-ethenamine structure formed after rearrangement and loss of the carboxyl and acetyl groups. Another prominent fragment appears at m/z 151, corresponding to the loss of the acetyl group radical (•COCH₃) from the parent ion.

| m/z | Proposed Fragment Identity |

|---|---|

| 193 | [M]⁺• (Molecular Ion) |

| 151 | [M - CH₂CO]⁺• |

| 148 | [M - COOH]⁺ |

| 106 | [C₈H₁₀N]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.

For this compound (C₁₀H₁₁NO₃), the theoretical monoisotopic mass is 193.0739 g/mol . An HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is very close to this theoretical value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The process involves ionizing the sample and measuring the exact mass of the resulting ions. For this compound, this would typically involve observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The measured mass is then compared to the theoretical mass calculated from the isotopic masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A small mass error, usually in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Table 1: Representative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 194.0817 | 194.0815 | -1.03 |

| [M+Na]⁺ | 216.0637 | 216.0633 | -1.85 |

| [M-H]⁻ | 192.0655 | 192.0658 | +1.56 |

This data is representative and illustrates the expected accuracy of HRMS analysis.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for determining the absolute stereochemistry and understanding the subtle non-covalent interactions that govern the solid-state properties of molecules like this compound.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure, including bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, this technique can unambiguously determine the (S)-configuration at the stereocenter.

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound, several key interactions would be anticipated. The carboxylic acid and amide functional groups are capable of forming strong hydrogen bonds. Specifically, the carboxylic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amide group provides both a donor (N-H) and an acceptor (C=O). These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.8 |

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.1 |

| Hydrogen Bond | N-H (Amide) | O=C (Carboxyl) | 2.8 - 3.1 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

This table presents potential interactions based on the functional groups present in the molecule.

The successful determination of a crystal structure is not always straightforward and can be complicated by crystallographic challenges. Twinning is a common issue where two or more crystalline domains are intergrown in a specific, symmetrical manner. This can result in overlapping diffraction patterns, making the data processing and structure solution more complex. Specialized software and refinement strategies are often required to deconvolve the twinned data and obtain an accurate structural model.

Disorder is another potential challenge, where a molecule or a portion of it occupies multiple positions within the crystal lattice. This can be static, with different orientations frozen in place, or dynamic, with the molecule undergoing motion. Disorder manifests as smeared or split electron density in the electron density map, and it requires careful modeling to accurately represent the different conformations and their occupancies. For a flexible molecule like this compound, disorder in the phenyl ring or the acetamido side chain could potentially occur. Addressing these challenges is crucial for obtaining a reliable and accurate crystal structure.

Computational and Mechanistic Studies on this compound Reactions

Intensive searches for dedicated computational and mechanistic studies on this compound have revealed a notable scarcity of publicly available research literature that directly addresses the specific sections and subsections of the requested article outline. While general information regarding the physical and chemical properties of this compound is available, detailed computational analyses, such as those derived from Density Functional Theory (DFT) or other quantum chemical methods, are not readily found in scientific databases. Similarly, specific investigations into the reaction mechanisms, transition states, and thermodynamic and kinetic aspects of its chemical transformations are not extensively documented.

Computational studies are prevalent for related, yet structurally distinct, molecules such as phenylacetic acid and mandelic acid. researchgate.net These studies often employ DFT methods to explore structural stability, vibrational spectra, and electronic properties. researchgate.netresearchgate.net For instance, research on halogenated phenylacetic acids has utilized DFT to analyze reactivity and acidity, providing insights into how substitutions on the phenyl ring influence the molecule's characteristics. niscpr.res.in However, these findings cannot be directly extrapolated to this compound due to the presence of the acetamido group at the alpha-carbon, which significantly alters the electronic and steric environment of the molecule.

The field of computational chemistry regularly applies quantum chemical calculations to predict a wide array of molecular properties, including electronic structure, vibrational frequencies for spectral prediction, and acid-base properties. nih.gov Methodologies for investigating reaction mechanisms, including the elucidation of reaction pathways and the analysis of kinetic and thermodynamic parameters, are also well-established. mdpi.commdpi.com Despite the availability of these powerful theoretical tools, their specific application to this compound in a comprehensive manner, as required by the outlined article structure, does not appear to be published in the accessible scientific literature.

Given the strict adherence required to the provided outline and the focus solely on "this compound," the lack of specific computational and mechanistic data for this compound prevents the generation of a thorough, informative, and scientifically accurate article as requested. The creation of such an article would necessitate speculative data, which would compromise the integrity and scientific validity of the content.

Therefore, while the framework for such a computational study is clear, the specific research findings for this compound are not available to populate the detailed sections on its electronic structure, vibrational analysis, reactivity, and reaction mechanisms.

Computational and Mechanistic Studies on S 2 Acetamido 2 Phenylacetic Acid Reactions

Reaction Mechanism Investigations

Distortion/Interaction Analysis in Catalytic and Stereoselective Processes

The Distortion/Interaction-Activation Strain Model is a powerful computational tool for analyzing the activation barriers of chemical reactions. nih.govnih.gov In a bimolecular reaction, the activation energy (ΔE‡) is decomposed into two primary components: the activation strain (ΔE‡_strain), also known as distortion energy, and the interaction energy (ΔE‡_int). nih.govresearchgate.netresearchgate.net

This model provides critical insights into factors controlling reactivity and selectivity. nih.govnih.gov For the stereoselective synthesis of (S)-2-Acetamido-2-phenylacetic acid, for instance through a catalytic process, this analysis can elucidate the origins of enantioselectivity. By comparing the transition states leading to the (S) and (R) enantiomers, one can determine whether the selectivity arises from differences in the strain energy required to distort the substrate and catalyst, or from more favorable interaction energies (e.g., hydrogen bonding, steric repulsion) in one transition state over the other. Computational studies on other stereoselective reactions have shown that this model can reliably explain and predict reaction outcomes. nih.gov

Table 1: Components of Distortion/Interaction-Activation Strain Analysis

| Component | Description | Relevance to this compound Synthesis |

| Activation Energy (ΔE‡) | The total energy barrier that must be overcome for a reaction to occur. | Determines the overall rate of formation. |

| Activation Strain (ΔE‡_strain) | The energy required to distort the reactants (substrate, catalyst, reagents) into their transition state geometries. nih.gov | A high strain energy for one stereochemical pathway can make it less favorable. |

| Interaction Energy (ΔE‡_int) | The stabilizing energy of the interaction between the distorted reactants in the transition state. researchgate.net | Favorable non-covalent interactions (e.g., hydrogen bonds, van der Waals) in the transition state leading to the (S)-enantiomer can lower its energy, enhancing selectivity. |

| Reaction Coordinate | A path representing the progress of the reaction from reactants to products. | Analysis along this coordinate reveals how strain and interaction energies change as the transition state is approached. rsc.org |

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable tools in organic chemistry for gaining a detailed understanding of molecular structures, properties, and reaction mechanisms at an atomic level. rsc.org These computational techniques are particularly valuable for predicting the behavior of chiral molecules like this compound.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to investigate this landscape. researchgate.net

Mapping the potential energy surface allows for the identification of low-energy conformers and the energy barriers separating them. This information is crucial for understanding which shapes the molecule is likely to adopt in different environments, influencing its ability to interact with other molecules, such as catalysts or biological receptors.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

| O=C-Cα-N | Defines the orientation of the carboxylic acid relative to the acetamido group. | Influences potential for intramolecular hydrogen bonding and steric hindrance. |

| C-N-Cα-C(phenyl) | Defines the orientation of the acetyl group relative to the phenyl ring. | Affects the overall steric profile of the molecule. |

| N-Cα-C(phenyl)-C | Defines the orientation of the phenyl ring relative to the chiral center. | Determines the positioning of the bulky phenyl group. |

Prediction of Intermolecular Interactions and Self-Assembly Behavior

The functional groups of this compound—the carboxylic acid, the amide, and the phenyl ring—are all capable of participating in potent non-covalent interactions. These interactions dictate how the molecules recognize each other and organize into larger, ordered structures, a process known as self-assembly.

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). The amide group is also both a donor (N-H) and an acceptor (C=O). Research on similar molecular systems shows that the interaction between a carboxylic acid and an amide group to form a stable acid-amide heterosynthon is a highly predictable and robust recognition motif in crystal engineering. mdpi.comresearchgate.net

π-π Stacking: The phenyl rings can interact through π-π stacking, further stabilizing the supramolecular assembly. mdpi.com

The chirality of this compound is expected to play a critical role in directing the self-assembly process, potentially leading to the formation of chiral supramolecular structures such as helices or twisted ribbons. Studies on the self-assembly of chiral mandelic acid (2-hydroxy-2-phenylacetic acid) have demonstrated that molecular chirality can dictate the bending direction of lamellae in dendritic crystals. mdpi.com Computational models can predict these interactions and simulate the resulting self-assembled morphologies, providing a link between molecular structure and macroscopic material properties.

Computational Studies of Enzyme-Substrate Interactions in Biocatalytic Contexts

In biocatalysis, enzymes are used to perform chemical transformations with high chemo-, regio-, and stereoselectivity. Understanding how a substrate like this compound binds to the active site of an enzyme is key to explaining and engineering this selectivity. Computational methods such as molecular docking and molecular dynamics (MD) simulations are central to these investigations.

Molecular docking is used to predict the preferred binding orientation of the substrate within the enzyme's active site. It scores different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. For this compound, docking could reveal how the phenyl ring fits into a hydrophobic pocket and how the carboxyl and acetamido groups form specific hydrogen bonds with amino acid residues like arginine, lysine, aspartate, or serine. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be run. MD provides a dynamic view of the enzyme-substrate complex, simulating the movements of all atoms over time. This allows for an assessment of the stability of the binding pose and a more rigorous calculation of binding free energies. By comparing the binding and subsequent reaction pathways for both the (S) and (R) enantiomers, researchers can computationally rationalize why an enzyme might preferentially bind or react with the (S)-enantiomer, providing a basis for enzyme engineering efforts to improve catalytic efficiency or alter substrate specificity.

Table 3: Computational Workflow for Enzyme-Substrate Interaction Analysis

| Step | Technique | Objective |

| 1. System Preparation | Homology Modeling / X-ray Crystallography | Obtain a 3D structure of the target enzyme. |

| 2. Ligand Preparation | Energy Minimization | Generate a low-energy 3D conformation of this compound. |

| 3. Binding Site Prediction | Pocket Detection Algorithms | Identify the putative active site on the enzyme surface. |

| 4. Molecular Docking | Docking Software (e.g., AutoDock, GOLD) | Predict the most favorable binding pose of the substrate in the active site. |

| 5. Molecular Dynamics (MD) | MD Simulation Software (e.g., GROMACS, AMBER) | Simulate the dynamic behavior of the enzyme-substrate complex to assess stability and conformational changes. |

| 6. Free Energy Calculation | MM/PBSA, MM/GBSA, Thermodynamic Integration | Quantify the binding affinity between the enzyme and the substrate. |

Emerging Research Directions and Future Perspectives in S 2 Acetamido 2 Phenylacetic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has catalyzed a shift from classical chemical synthesis towards more sustainable and efficient biocatalytic and enzymatic methods. nih.govnih.gov The synthesis of (S)-2-Acetamido-2-phenylacetic acid is an area ripe for the application of these green chemistry principles.

Emerging research focuses on enzymatic approaches, which offer high stereoselectivity under mild reaction conditions. nih.govresearchgate.net One promising avenue is the use of acetyl-CoA–l-phenylalanine α-N-acetyltransferase, an enzyme that catalyzes the acetylation of L-phenylalanine to produce N-acetyl-l-phenylalanine. nih.gov Cell-free extracts of Escherichia coli K12 have been shown to facilitate this transformation. nih.gov Further research into the substrate specificity and optimization of such enzymes could lead to highly efficient and selective production of this compound.

Another key strategy is the kinetic resolution of racemic mixtures. Biocatalytic resolution using enzymes like lipases or epoxide hydrolases can selectively transform one enantiomer, allowing for the separation of the desired (S)- or (R)-form. nih.govnih.gov For instance, research on the resolution of related chiral molecules has demonstrated the potential of using immobilized enzymes, which enhances catalyst stability and reusability, crucial factors for industrial-scale production. nih.govnih.gov

| Methodology | Description | Advantages | Research Focus |

|---|---|---|---|

| Classical Chemical Synthesis (e.g., Strecker Synthesis) | Multi-step synthesis starting from precursors like benzaldehyde (B42025). wikipedia.org Often produces a racemic mixture requiring subsequent resolution. | Well-established and versatile. | Improving yields and reducing hazardous reagents. |

| Enzymatic Synthesis | Use of specific enzymes, such as N-acetyltransferases, to directly synthesize the target enantiomer from a precursor. nih.gov | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme discovery, protein engineering for enhanced activity and substrate scope. |

| Biocatalytic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated in high enantiomeric purity. nih.govnih.gov | High enantiomeric excess (ee) achievable, applicable to a wide range of substrates. nih.gov | Development of robust immobilized enzymes, use of novel reaction media like ionic liquids for stability. nih.gov |

Expanding the Scope of Enantioselective Transformations

Beyond its synthesis, this compound and its derivatives are valuable chiral building blocks. A major frontier in modern organic chemistry is the development of catalytic methods for the enantioselective functionalization of C–H bonds, transforming them into new C–C or C-heteroatom bonds. acs.orgrsc.org Such strategies offer a more atom-economical and efficient way to build molecular complexity.

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for modifying amino acid and peptide derivatives. rsc.org Research has demonstrated that palladium catalysts can achieve α-arylation of azlactones and other amino acid precursors. acs.org A significant advancement is the use of chiral ligands to control the stereochemical outcome of these reactions. Chiral phosphoric acids, for example, have been shown to be effective anionic ligands in the enantioselective coupling of methylene (B1212753) C–H bonds with aryl boronic acids. nih.gov Similarly, the development of chiral aldehyde catalysts that operate via imine activation provides another powerful method for the asymmetric functionalization of amino acids. frontiersin.orgnih.gov

Recent breakthroughs in photoredox catalysis merged with cobalt catalysis have enabled highly enantioselective C–H activation and annulation reactions under mild conditions, using ambient air as an oxidant. acs.org These cutting-edge methods could be applied to this compound to access novel, complex chiral structures that were previously difficult to synthesize.

| Transformation Type | Catalyst System Example | Key Feature | Potential Application to Target Compound |

|---|---|---|---|

| Enantioselective α-C–H Arylation | Pd(II) / Chiral Phosphoric Acid | Directly forms a C-C bond at the α-position with high enantioselectivity. nih.gov | Synthesis of quaternary α-aryl amino acid derivatives. |

| Enantioselective C–H Annulation | Cobalt(II) / Chiral Salicyloxazoline Ligand / Photoredox Catalyst | Merges C–H activation with photoredox catalysis for complex ring formation. acs.org | Construction of polycyclic structures incorporating the phenylglycine core. |

| Asymmetric α-Functionalization | Chiral BINOL Aldehyde Organocatalyst | Metal-free catalysis via activation of the amino acid as an imine intermediate. nih.gov | Introduction of various electrophiles at the α-position. |

| β-Amino C–H Functionalization | Cooperative Lewis Acids (e.g., B(C₆F₅)₃ and a chiral Mg-complex) | Enables functionalization at the more challenging β-position of N-alkylamines. nih.gov | Functionalization of the N-acetyl methyl group (as a β-amino C-H equivalent). |

Exploration of New Reactivities and Functionalization Strategies

The exploration of new reactivities extends beyond the α-carbon to other positions within the this compound scaffold. Strategies are being developed to functionalize the phenyl ring, the amide group, and even to use the carboxyl group in novel ways.

Decarboxylative cross-coupling is an emerging strategy where the carboxylic acid group is not the final functionality but rather a precursor to a reactive intermediate that can then participate in C–H functionalization reactions. acs.org This approach allows for the formation of new C-C bonds by coupling with the C-H bonds of another partner molecule. acs.org

Furthermore, the amide C-N bond itself can be a site of reactivity. The phenylacetamido group is a crucial subunit in many important molecules, including penicillin G. mdpi.com Research into modifying this linkage or using it as a directing group for functionalizing the phenyl ring is an active area. The C-H bonds on the phenyl ring are prime targets for functionalization to create derivatives with altered electronic or steric properties, which is particularly relevant for tuning biological activity or material characteristics. acs.org

Advanced Material Science Applications and Supramolecular Assembly

The unique combination of a chiral center, a hydrogen-bond donating and accepting amide group, a carboxylic acid, and an aromatic phenyl ring makes this compound an excellent candidate for building supramolecular materials. Low-molecular-weight gelators (LMWGs), especially those derived from amino acids, can self-assemble in solvents through a network of non-covalent interactions to form gels. rsc.orgnih.gov

Research on related N-acetylated amino acids and peptides shows that they can spontaneously self-assemble into well-ordered structures like nanofibers and hydrogels. rsc.orgresearchgate.net The self-assembly is driven by a combination of hydrogen bonding (between amide and carboxyl groups) and π-π stacking (between phenyl rings). rsc.org The chirality of the molecule dictates the handedness of the resulting helical fibers, leading to complex and ordered macroscopic structures.

These self-assembled materials have significant potential in various fields. Hydrogels formed from these molecules could be used for the controlled release of therapeutic agents or as scaffolds for tissue engineering. The stimuli-responsive nature of these gels, which can transition from a gel to a sol state in response to triggers like pH or temperature changes, makes them particularly attractive for smart material applications. acs.org

| Interaction | Involving Groups | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Amide (N-H, C=O), Carboxylic Acid (O-H, C=O) | Provides directional, strong interactions that drive the formation of one-dimensional chains or sheets. researchgate.net |

| π-π Stacking | Phenyl Rings | Orients the aromatic cores, contributing to the stability and order of the assembled structure. |

| Van der Waals Forces | Alkyl portions (e.g., acetyl methyl group) | Contribute to the overall packing efficiency and stability of the supramolecular structure. |

| Chiral Recognition | Stereocenter at the α-carbon | Dictates the specific packing and handedness (e.g., clockwise or counter-clockwise twisting) of the resulting fibers. |

Interdisciplinary Approaches Integrating Chemical Synthesis with Computational Design

The synergy between experimental synthesis and computational chemistry is accelerating progress in chemical research. For a molecule like this compound, this interdisciplinary approach is crucial for both designing new derivatives and understanding their behavior.

Molecular docking is a computational technique used to predict how a molecule binds to the active site of a protein or other biological target. academie-sciences.fr Studies on phenylacetic acid and its derivatives have used docking to elucidate binding modes with targets like DNA and various enzymes. researchgate.net By predicting the binding affinity (often expressed as a docking score), researchers can prioritize which derivatives to synthesize, saving significant time and resources. This approach is invaluable for designing new drug candidates based on the this compound scaffold. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations provide deep insight into reaction mechanisms and the electronic properties of molecules. le.ac.uknih.gov For the novel C–H activation reactions discussed earlier, DFT studies are essential for understanding the transition states, determining the rate-limiting steps, and explaining the observed selectivity. researchgate.netrsc.org This knowledge allows chemists to optimize reaction conditions and design more effective catalysts. The interplay between computational prediction and experimental validation represents a powerful paradigm for future research in this area. le.ac.uk

| Phenylacetic Acid Derivative | Protein Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 3-Chloro-phenylacetic acid | DNA (generic) | -7.809 | researchgate.net |

| 4-Propyl-phenylacetic acid | Urease | -8.525 | researchgate.net |

| Cynarine (a phenolic acid derivative) | SARS-CoV-2 Main Protease | -8.5 | nih.gov |

| Gallic Acid | NF-κB (p50/p65) | -7.014 | nih.gov |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for (S)-2-Acetamido-2-phenylacetic acid, and how are enantiomeric excess (ee) and purity ensured?

- Synthesis Methods :

- Kinetic Resolution : Enzymatic resolution of the racemic mixture using lipase AS Amano (e.g., 50 mM substrate in pH 6.5 buffer, 35°C, 24 h) yields the (S)-enantiomer with >98% ee, verified by HPLC analysis .

- Peptide Coupling : Fmoc-protected intermediates are coupled with phenylacetic acid derivatives using reagents like isobutoxycarbonyl chloride (IBC-Cl) under controlled temperatures and organic solvents (e.g., DMF, 0–5°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d6, 400 MHz) confirm stereochemistry and functional groups (amide C=O at ~168 ppm, phenyl protons at 7.2–7.4 ppm) .

- X-ray Crystallography : Resolves absolute configuration for chiral centers .

- Purity and ee Analysis :

- HPLC : Chiral columns (e.g., Chiralpak IA, hexane/isopropanol mobile phase) quantify ee (>98% for enzymatic resolution) .

- Titration : Acid-base titration in aqueous ethanol determines carboxylic acid content .

Q. How is this compound utilized as a chiral building block in peptide synthesis?

- Role in Peptide Chemistry : The compound serves as a protected amino acid derivative in solid-phase peptide synthesis (SPPS).

- Methodology :

- Fmoc deprotection (20% piperidine/DMF) followed by coupling with activated esters (e.g., HBTU/DIPEA) enables sequential chain elongation .

- Stereochemical integrity is maintained by avoiding harsh acidic conditions (e.g., TFA) during resin cleavage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale research applications?

- Enzymatic Optimization :

- Substrate concentration (50–100 mM) and enzyme loading (10–20 mg/mL) are tuned to maximize ee (>99%) and yield (80–90%) .

- Solvent engineering (e.g., tert-butanol) enhances lipase stability and reaction rates .

- Catalytic Asymmetric Synthesis :

- Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) achieve stereocontrol, though scalability requires cost-benefit analysis .

Q. What advanced analytical methods resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : Discrepancies in anti-inflammatory activity (e.g., IC50 values) may arise from impurity profiles or stereochemical drift.

- Resolution Strategies :

- LC-MS/MS : Quantifies trace impurities (e.g., (R)-enantiomer) affecting bioactivity .

- Circular Dichroism (CD) : Correlates stereopurity with receptor binding efficacy in vitro .

Q. How do computational models predict the biomolecular interactions of this compound?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Ser530 and Tyr385 .

- MD Simulations : All-atom simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, validating thermodynamic parameters (ΔG < -8 kcal/mol) .

Q. What methodologies address challenges in scaling up enantioselective synthesis while maintaining regulatory compliance?

- Green Chemistry Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.